N3-L-Val-OH (CHA)

Description

Properties

IUPAC Name |

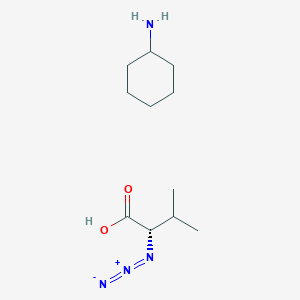

(2S)-2-azido-3-methylbutanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXXCNHHCIMTCV-VWMHFEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217462-63-9 | |

| Record name | 1217462-63-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N3-L-Val-OH (CHA): Chemical Properties and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Val-OH (CHA), also known as (2S)-2-azido-3-methylbutanoic acid cyclohexylammonium salt, is a synthetic derivative of the essential amino acid L-valine. This compound incorporates an azide moiety, a key functional group in bioorthogonal chemistry. Its primary application lies in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions allow for the precise and efficient covalent labeling of biomolecules in complex biological systems. Furthermore, N3-L-Val-OH serves as a crucial intermediate in the synthesis of antiviral drugs such as Valaciclovir. This guide provides a comprehensive overview of its chemical properties, stability, and key experimental applications.

Chemical Properties

N3-L-Val-OH (CHA) is a white to off-white solid powder. Its chemical structure consists of the L-valine backbone with an azide group replacing the amine proton, and it is supplied as a cyclohexylammonium salt to improve handling and stability. The physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C11H22N4O2 | [1] |

| Molecular Weight | 242.32 g/mol | [1] |

| CAS Number | 1217462-63-9 | [1] |

| Appearance | White to off-white solid powder | [1] |

| Solubility | Water: 125 mg/mL (515.85 mM) | [1] |

| LogP | 2.836 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

Stability and Storage

The stability of N3-L-Val-OH (CHA) is crucial for its successful application in chemical synthesis and biological experiments. The azide functional group is energetic and requires careful handling.

| Condition | Recommendation | Reference(s) |

| Long-term Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. Store in a sealed container, protected from light and moisture, preferably under an inert atmosphere like nitrogen. | [1] |

| Stock Solutions | -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be stored in sealed containers, protected from light. | [2] |

| pH Stability | Organic azides are generally stable in basic conditions but can react with strong acids to form the toxic and explosive hydrazoic acid (HN3). Acidic conditions should be avoided. | |

| Thermal Stability | Alkyl azides are more thermally stable than aryl azides. Decomposition can be initiated by heat, shock, or friction. Elevated temperatures should be avoided unless part of a controlled reaction. | |

| Photolytic Stability | Azido compounds can be sensitive to light and may decompose upon prolonged exposure to UV radiation. Storage in amber vials or in the dark is recommended. |

Safety Precaution: Organic azides are potentially explosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, in a well-ventilated fume hood. Avoid contact with strong acids, and do not use metal spatulas for handling as this can lead to the formation of shock-sensitive metal azides.

Core Applications and Methodologies

The primary utility of N3-L-Val-OH (CHA) stems from its azide group, which enables its participation in bioorthogonal ligation reactions. This allows for the specific labeling of biomolecules that have been metabolically or synthetically incorporated with a complementary alkyne group.

Bioorthogonal Labeling

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. N3-L-Val-OH can be used as a chemical reporter to study a variety of cellular events.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an alkyne-containing biomolecule with N3-L-Val-OH (CHA).

Materials:

-

N3-L-Val-OH (CHA)

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

DMSO (for dissolving reagents if necessary)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N3-L-Val-OH in water or an appropriate buffer.

-

Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer to the desired final concentration and volume.

-

Add N3-L-Val-OH to the reaction mixture. A 2 to 10-fold molar excess over the alkyne is typically used.

-

Prepare a premix of CuSO4 and THPTA. A 1:5 molar ratio of Cu:ligand is common. Add this premix to the reaction tube. The final concentration of copper is typically in the range of 50-250 µM.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the millimolar range (e.g., 1-5 mM).

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.

-

-

Reaction Quenching and Purification (Optional):

-

The reaction can be quenched by adding a chelating agent such as EDTA.

-

The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.

-

Involvement in Signaling Pathways

It is critical to understand that N3-L-Val-OH (CHA) is designed as a bioorthogonal chemical reporter, meaning it is intended to be biologically inert and not directly participate in or modulate cellular signaling pathways. Its utility lies in its ability to be incorporated into biomolecules, which can then be tagged to study their roles in various pathways. For instance, if an alkyne-modified analog of a signaling protein is expressed in cells and incorporates N3-L-Val-OH through a non-natural pairing, the resulting labeled protein can be visualized or isolated to study its localization, interactions, and post-translational modifications in the context of a specific signaling cascade.

The parent molecule, L-valine, is known to be involved in signaling, particularly in activating the mTOR pathway, which is a central regulator of cell growth and metabolism. However, the azido modification in N3-L-Val-OH is designed to prevent its recognition by the cellular machinery in the same way as L-valine, thus ensuring its bioorthogonality.

Similarly, as a synthetic intermediate for Valaciclovir, N3-L-Val-OH is a precursor to a molecule with a well-defined mechanism of action. Valaciclovir is a prodrug that is converted to acyclovir, which in turn inhibits viral DNA polymerase, a key enzyme in the replication of herpesviruses. This mechanism is specific to the final drug product and not a property of the N3-L-Val-OH intermediate itself.

Conclusion

N3-L-Val-OH (CHA) is a versatile and valuable tool for chemical biologists, medicinal chemists, and researchers in drug development. Its well-defined chemical properties and predictable reactivity in click chemistry make it an excellent choice for the precise labeling of biomolecules. A thorough understanding of its stability and proper handling procedures is essential for its effective and safe use. While it does not directly modulate signaling pathways, its application in bioorthogonal labeling strategies provides a powerful method for elucidating the complex roles of various biomolecules in cellular signaling and other biological processes.

References

A Comprehensive Technical Guide to the Synthesis of L-azidovaline Cyclohexylammonium (CHA) Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for L-azidovaline cyclohexylammonium (CHA) salt, a valuable building block in pharmaceutical and chemical biology research. The synthesis is centered around the stereospecific conversion of the proteinogenic amino acid L-valine into its corresponding α-azido acid, which is then isolated as a stable salt. The primary method detailed is the diazo-transfer reaction, which ensures the retention of the critical stereochemistry at the α-carbon.

Synthesis Pathway Overview

The synthesis of L-azidovaline CHA salt is a two-step process commencing with the commercially available and inexpensive starting material, L-valine.

-

Step 1: Diazo-Transfer Reaction: The α-amino group of L-valine is converted into an azide moiety (–N₃) using a diazo-transfer reagent. This reaction is conducted in the presence of a copper(II) sulfate catalyst and a base. The key advantage of this method is the preservation of the original stereoconfiguration of the chiral center.

-

Step 2: Salt Formation: The resulting L-azidovaline, which is an oily or difficult-to-handle solid, is neutralized with cyclohexylamine in an appropriate solvent. This acid-base reaction forms the stable, crystalline L-azidovaline cyclohexylammonium (CHA) salt, which is easily isolated, purified by recrystallization, and stored.

The overall logical workflow of the synthesis is depicted in the following diagram.

Caption: Experimental workflow for L-azidovaline CHA salt synthesis.

Experimental Protocols

The following protocols are representative procedures for the synthesis of α-azido acids from α-amino acids via diazo-transfer, followed by CHA salt formation.[1][2][3]

Step 1: Synthesis of (2S)-2-azido-3-methylbutanoic acid (L-azidovaline)

Materials:

-

L-Valine

-

Trifluoromethanesulfonyl azide (Triflyl azide, TfN₃) or Imidazole-1-sulfonyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Potassium bisulfate (KHSO₄)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine in a solution of deionized water and methanol.

-

Addition of Base and Catalyst: Add sodium hydroxide or triethylamine to the solution to achieve a basic pH, ensuring the amino acid is deprotonated. Add a catalytic amount of copper(II) sulfate pentahydrate. The solution should turn a light blue color.

-

Diazo-Transfer: Cool the mixture in an ice bath. Slowly add a solution of the diazo-transfer reagent (e.g., triflyl azide) in dichloromethane dropwise over a period of 30-60 minutes. Caution: Diazo-transfer reagents like triflyl azide are potentially explosive and should be handled with extreme care behind a blast shield.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water. Carefully acidify the aqueous solution to a pH of approximately 2-3 by adding solid potassium bisulfate.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude L-azidovaline, typically as a pale oil or semi-solid.

Step 2: Preparation of L-azidovaline Cyclohexylammonium (CHA) Salt

Materials:

-

Crude L-azidovaline

-

Cyclohexylamine (CHA)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Dissolution: Dissolve the crude L-azidovaline in a minimal amount of diethyl ether or ethyl acetate.

-

Neutralization: While stirring, add cyclohexylamine dropwise (approximately 1 equivalent) to the solution.

-

Precipitation: The L-azidovaline CHA salt will precipitate out of the solution as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the crystalline salt by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials or impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary.

-

Drying: Dry the final product under vacuum to yield pure L-azidovaline CHA salt.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis.

Table 1: Reagent Quantities (Illustrative Scale)

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| Step 1: Diazo-Transfer | ||||

| L-Valine | 1.0 | 117.15 | 10.0 | 1.17 g |

| Copper(II) Sulfate Pentahydrate | 0.01-0.05 | 249.68 | 0.1-0.5 | 25-125 mg |

| Triethylamine | 3.0 | 101.19 | 30.0 | 4.2 mL |

| Triflyl Azide | 1.1 | 149.08 | 11.0 | ~1.64 g |

| Step 2: Salt Formation | ||||

| Crude L-azidovaline | 1.0 | 143.14 | (Assumed 8.0) | 1.14 g |

| Cyclohexylamine | 1.0 | 99.17 | 8.0 | 0.83 mL |

Table 2: Product Characterization & Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| L-azidovaline | C₅H₉N₃O₂ | 143.14 | 70-90% (crude) | Pale yellow oil |

| L-azidovaline CHA Salt | C₁₁H₂₂N₄O₂ | 242.32 | >85% (from crude) | White crystalline solid |

Logical Relationships Diagram

The following diagram illustrates the key transformations and relationships in the synthesis process.

Caption: Key chemical transformations in the synthesis pathway.

References

An In-depth Technical Guide on the Mechanism of Action of Azide-Containing Valine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of azide-containing valine derivatives, a class of molecules with significant potential in medicinal chemistry and chemical biology. The incorporation of an azide moiety into a valine scaffold can confer unique inhibitory properties and serve as a versatile chemical handle for further modification. The mechanism of action is highly dependent on the overall molecular architecture and the specific biological target. This guide will delve into specific examples from the literature to elucidate the various ways these derivatives exert their effects, with a focus on their role as enzyme inhibitors.

Core Concepts

Azide-containing valine derivatives leverage the structural features of the amino acid valine to interact with biological targets, while the azide group can participate in binding, act as a reactive probe, or serve as a precursor for other functional groups. The azide group is relatively small, non-ionizing, and can act as a bioisostere for other chemical groups. It is also a key functional group for "click chemistry," allowing for the facile and specific covalent linkage to other molecules.[1][2][3][4]

Case Study 1: HIV-1 Protease Inhibitors

A significant application of azide-containing valine derivatives is in the development of inhibitors targeting HIV-1 protease, a crucial enzyme for viral replication. In this context, the valine derivative is typically part of a larger peptidomimetic structure designed to fit within the enzyme's active site.

Mechanism of Action

The mechanism of inhibition by these compounds is competitive, where the inhibitor binds to the active site of the protease, preventing the binding and cleavage of the natural gag-pol polyprotein substrate. The valine component of the inhibitor often makes critical hydrophobic interactions with the S1 or S1' pockets of the enzyme. The azide group can serve multiple purposes:

-

Synthetic Intermediate: In many reported syntheses, the azide is a precursor to an amine group.[5][6] The resulting amine can then be further functionalized to optimize binding interactions within the protease active site.

-

Direct Binding Interactions: While less common as a final pharmacophore, the azide group can potentially form favorable interactions with active site residues.

Quantitative Data: Inhibition of HIV-1 Protease

| Compound | Target | IC50 / Ki | Antiviral Activity (EC50) | Reference |

| Azide-containing inhibitor 25a | HIV-1 Protease | Ki = 0.04 nM | EC50 = 0.03 µM | [6] |

| Amine derivative 25b | HIV-1 Protease | Ki = 1.3 nM | EC50 = 0.1 µM | [6] |

| Boc-amine derivative 25c | HIV-1 Protease | Ki = 0.08 nM | EC50 = 0.02 µM | [6] |

Table 1: Biological activity of an azide-containing valine derivative and its amine analogs against HIV-1 protease.[6]

Experimental Protocols

Synthesis of Azide-Containing Valine Derivatives for HIV-1 Protease Inhibition:

A general synthetic route involves the conversion of a protected valine derivative to an alcohol, followed by mesylation or tosylation, and subsequent displacement with sodium azide. The resulting azide can then be incorporated into a larger peptidomimetic scaffold.

-

Step 1: Reduction of a protected valine derivative (e.g., Boc-Val-OH) to the corresponding alcohol using a reducing agent like borane.

-

Step 2: Activation of the primary alcohol by conversion to a good leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride in the presence of a base.

-

Step 3: Nucleophilic substitution of the tosylate with sodium azide in a polar aprotic solvent like DMF to yield the azide derivative. [5]

-

Step 4: The azide-containing valine derivative is then coupled with other amino acid analogs or scaffolds to construct the final inhibitor.

HIV-1 Protease Inhibition Assay:

The inhibitory activity of the compounds is typically determined using a fluorescence resonance energy transfer (FRET) assay.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by HIV-1 protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Procedure:

-

Recombinant HIV-1 protease is incubated with varying concentrations of the inhibitor.

-

The FRET substrate is added to initiate the reaction.

-

The rate of fluorescence increase is measured over time using a fluorometer.

-

IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.

-

Signaling Pathway and Workflow Diagrams

Caption: Competitive inhibition of HIV-1 protease by an azide-valine derivative.

Caption: General synthetic workflow for azide-containing valine derivatives.

Case Study 2: General Enzyme Inhibition

The azide group itself can act as an inhibitor of certain enzymes, particularly those with metal centers in their active sites. However, it can also inhibit enzymes through non-covalent interactions.

Mechanism of Action of the Azide Moiety

-

Metal Chelation: Azide is a known inhibitor of metalloenzymes, such as cytochrome c oxidase, where it can coordinate to the metal ion (e.g., iron, copper) in the active site, blocking substrate access or catalysis.[7]

-

Nucleophilic Attack: Azide is a potent nucleophile and can react with electrophilic species generated during an enzymatic reaction, leading to inhibition.[8]

-

Hydrogen Bonding and Stabilization of Inhibitory States: In some cases, the azide does not directly bind to a metal but forms hydrogen bonds within the active site. For example, in F-ATPases, azide stabilizes the binding of ADP, an inhibitory product, within the catalytic site.[7][9] This enhances the inhibitory effect of ADP.[7]

Experimental Protocols

Enzyme Inhibition Assays (General):

The specific assay depends on the enzyme being studied. A common method is to monitor the consumption of a substrate or the formation of a product over time in the presence and absence of the azide-containing valine derivative.

-

Example: Acetohydroxyacid Synthase (AHAS) Inhibition

-

AHAS activity can be measured by the production of acetolactate, which can be converted to acetoin and quantified colorimetrically.

-

The enzyme is incubated with its substrates (e.g., pyruvate) and varying concentrations of the inhibitor.

-

The reaction is stopped, and the amount of acetoin is determined by its reaction with creatine and α-naphthol.

-

IC50 values are determined from the dose-response curve.

-

Logical Relationship Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How azide inhibits ATP hydrolysis by the F-ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A caution about the azide inhibition of enzymes associated with electrophilic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: N3-L-Val-OH (CHA) - A Core Component in Bioconjugation and Drug Development

Abstract

This technical guide provides a comprehensive overview of N3-L-Val-OH (CHA) (CAS Number: 1217462-63-9), an L-valine analogue incorporating an azide moiety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, applications, and detailed experimental protocols. The guide focuses on its pivotal role as a linker in the construction of Antibody-Drug Conjugates (ADCs) and its utility in the synthesis of novel therapeutic agents through click chemistry.

Introduction

N3-L-Val-OH (CHA), chemically known as (2S)-2-azido-3-methylbutanoic acid complexed with cyclohexylamine, is a versatile building block in the field of bioconjugation and medicinal chemistry.[1] Its structure combines the chirality of the natural amino acid L-valine with the bioorthogonal reactivity of an azide group. This unique combination makes it a valuable reagent for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[2][3]

The primary applications of N3-L-Val-OH (CHA) lie in its use as a linker for Antibody-Drug Conjugates (ADCs) and as a synthetic intermediate.[1][3] In ADC development, the azide group allows for the precise attachment of cytotoxic payloads to antibodies via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2][3][4] Furthermore, its role as a precursor in the synthesis of antiviral drugs like Valaciclovir highlights its broader utility in pharmaceutical manufacturing.[1][3]

Physicochemical and Analytical Data

A thorough understanding of the physical and chemical properties of N3-L-Val-OH (CHA) is crucial for its effective application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1217462-63-9 | [1] |

| Molecular Formula | C11H22N4O2 | [1] |

| Molecular Weight | 242.32 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Purity | ≥98% | |

| LogP | 2.836 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

Table 2: Analytical Data Summary

| Analytical Technique | Observed Characteristics |

| FT-IR | Characteristic azide (N3) stretch typically observed around 2100 cm⁻¹. Carbonyl (C=O) stretch from the carboxylic acid is expected around 1700-1725 cm⁻¹. |

| ¹H NMR | Signals corresponding to the protons of the valine backbone, the cyclohexyl group of the counterion, and the characteristic chemical shifts influenced by the electron-withdrawing azide group. |

| ¹³C NMR | Resonances for the carbons of the valine and cyclohexylamine moieties. The carbon attached to the azide group will show a characteristic downfield shift. |

| Mass Spectrometry | The expected molecular ion peak corresponding to the L-azidovaline and cyclohexylamine components. |

Core Applications and Experimental Protocols

N3-L-Val-OH (CHA) is a cornerstone reagent in two significant areas of pharmaceutical science: Antibody-Drug Conjugate (ADC) development and the synthesis of small molecule therapeutics.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells, minimizing off-target toxicity.[5] N3-L-Val-OH (CHA) serves as a critical linker component, enabling the attachment of these cytotoxic payloads to a monoclonal antibody (mAb). The azide functionality allows for bioorthogonal conjugation to an alkyne-modified antibody or payload.

The general workflow for creating an ADC using an azide-functionalized linker is depicted below. This process involves the modification of either the antibody or the drug with a complementary reactive group (an alkyne), followed by the click chemistry conjugation step.

This protocol outlines a general procedure for conjugating an azide-containing molecule, derived from N3-L-Val-OH (CHA), to an alkyne-modified antibody.

Materials:

-

Alkyne-modified monoclonal antibody (1-5 mg/mL in PBS, pH 7.4)

-

Azide-functionalized payload (10-20 mM in DMSO)

-

Copper(II) sulfate (CuSO4) solution (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)

-

Sodium ascorbate solution (100 mM in water, freshly prepared)

-

Desalting columns

Procedure:

-

Antibody Preparation: Ensure the alkyne-modified antibody is in a copper-compatible buffer.

-

Catalyst Premix: In a microcentrifuge tube, combine the CuSO4 solution and THPTA solution in a 1:2 molar ratio. Allow the mixture to stand for 2-3 minutes to form the Cu(I)-THPTA complex.

-

Reaction Setup: In a separate tube, add the alkyne-modified antibody.

-

Addition of Payload: Add the azide-functionalized payload to the antibody solution. A 5-10 fold molar excess of the payload over the antibody is typically used.

-

Initiation of Reaction: Add the Cu(I)-THPTA complex to the antibody-payload mixture, followed by the freshly prepared sodium ascorbate solution. The final concentration of the catalyst is typically in the range of 0.5-1 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.

-

Quenching and Purification: Quench the reaction by adding EDTA to a final concentration of 10 mM. Purify the resulting ADC using a desalting column to remove excess reagents and catalyst.

-

Analysis: Characterize the purified ADC using techniques such as mass spectrometry to determine the drug-to-antibody ratio (DAR) and size-exclusion chromatography (SEC) to assess for aggregation.

SPAAC offers a copper-free alternative for bioconjugation, which is particularly advantageous for in vivo applications where copper toxicity is a concern.[2] This protocol describes the conjugation of an azide-containing antibody to a payload functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

Azide-modified antibody (derived from a linker using N3-L-Val-OH) in PBS, pH 7.4.

-

DBCO-functionalized payload (10 mM in DMSO).

-

Desalting columns.

Procedure:

-

Reaction Setup: To the azide-modified antibody solution, add the DBCO-functionalized payload. A 3-5 fold molar excess of the DBCO reagent is generally sufficient.

-

Incubation: Incubate the reaction mixture at 4°C or room temperature. Reaction times can range from 4 to 24 hours, depending on the reactivity of the specific DBCO reagent.

-

Purification: Purify the ADC using a desalting column to remove unreacted payload.

-

Analysis: Characterize the ADC for DAR and aggregation as described for the CuAAC protocol.

ADCs constructed using linkers derived from N3-L-Val-OH (CHA) can be designed to target specific cell surface antigens, such as CD22, which is expressed on B-cell malignancies.[6][7] The following diagram illustrates the general mechanism of action for such an ADC.

Synthesis of Quinolone-Triazole Conjugates

N3-L-Val-OH can be used to synthesize azide-containing intermediates for the creation of hybrid molecules with potential therapeutic activities. For example, the synthesis of quinolone-triazole conjugates has been explored for developing new antibacterial agents.[8]

The synthesis typically involves the reaction of an alkyne-functionalized quinolone with an azide, which can be prepared from a suitable precursor like N3-L-Val-OH.

This protocol is adapted from methodologies for synthesizing 1,2,3-triazole incorporated quinolone conjugates.[8]

Materials:

-

Alkyne-functionalized quinolone derivative

-

Organic azide (prepared from a suitable precursor)

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solvent (e.g., DMF or DMSO)

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine the alkyne-functionalized quinolone (1 equivalent), the organic azide (1.1 equivalents), CuI (0.1 equivalents), and DIPEA (2 equivalents) in the chosen solvent.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes).

-

Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified quinolone-triazole conjugate using NMR, IR, and mass spectrometry.

Storage and Handling

N3-L-Val-OH (CHA) should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C.[1] When handling, standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Conclusion

N3-L-Val-OH (CHA) is a highly valuable and versatile reagent in modern drug discovery and development. Its azide functionality enables precise and efficient bioconjugation through click chemistry, making it a key component in the construction of sophisticated therapeutics like ADCs. The detailed protocols and workflows provided in this guide are intended to facilitate its application in the laboratory, empowering researchers to leverage its full potential in their scientific endeavors.

References

- 1. N3-L-Val-OH (CHA) (L-azidovaline (CHA)) | ADC Linker | 1217462-63-9 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Understanding ADCs: An Introduction to Targets | AxisPharm [axispharm.com]

- 6. What are CD22 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antibacterial properties and 2D-QSAR studies of quinolone-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-azidoacetyl-L-valine Cyclohexylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-azidoacetyl-L-valine cyclohexylammonium salt, a specialized amino acid derivative. Due to its nature as a non-commercially available compound, this guide focuses on its synthesis, potential applications in metabolic labeling and proteomics, and a list of potential custom synthesis suppliers.

Compound Overview

N-azidoacetyl-L-valine is a derivative of the essential amino acid L-valine, featuring an azidoacetyl group attached to the amino terminus. This modification introduces a bioorthogonal azide handle, making it a valuable tool for chemical biology and drug discovery. The cyclohexylammonium salt form is often utilized to improve the stability and handling of the free acid, which may be non-crystalline.

Commercial Availability

| Custom Synthesis Supplier | Service Highlights |

| BOC Sciences | Offers comprehensive custom synthesis of over 6,000 amino acid derivatives, including non-natural amino acids with various functional groups like azides. They provide services for both research and industrial applications.[] |

| Bachem | Provides extensive custom synthesis services for peptides and organic compounds, including the incorporation of unusual amino acids and modifications like azide functionalities.[2] |

| Symeres | Specializes in the synthesis of both natural and unnatural amino acids, utilizing biocatalysis and traditional chemical synthesis to produce optically pure compounds.[3] |

| AAPPTec | Offers custom peptide synthesis and the incorporation of non-standard amino acids and modifications, including those suitable for click chemistry.[4] |

Proposed Synthesis and Experimental Protocols

The synthesis of N-azidoacetyl-L-valine cyclohexylammonium salt can be envisioned as a two-step process: first, the N-acylation of L-valine with an azidoacetylating agent, followed by the formation of the cyclohexylammonium salt.

Proposed Synthesis of N-azidoacetyl-L-valine

A plausible method for the synthesis of N-azidoacetyl-L-valine involves the reaction of L-valine with an activated form of azidoacetic acid.

Materials:

-

L-valine

-

Azidoacetic acid

-

N-Hydroxysuccinimide (NHS) or other activating agent

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Appropriate organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Cyclohexylamine

-

Ethyl acetate

-

Hexane

Experimental Protocol:

-

Activation of Azidoacetic Acid:

-

Dissolve azidoacetic acid and N-Hydroxysuccinimide (1.1 equivalents) in an anhydrous solvent like DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) portion-wise while stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and collect the filtrate containing the activated azidoacetic acid NHS ester.

-

-

N-acylation of L-valine:

-

Dissolve L-valine in a suitable solvent system, such as a mixture of water and an organic solvent, with the addition of a base like sodium bicarbonate to deprotonate the amino group.

-

Slowly add the solution of activated azidoacetic acid NHS ester to the L-valine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-azidoacetyl-L-valine.

-

Preparation of the Cyclohexylammonium Salt

The crude N-azidoacetyl-L-valine can be converted to its cyclohexylammonium salt to facilitate purification and improve stability.

Experimental Protocol:

-

Dissolve the crude N-azidoacetyl-L-valine in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Slowly add one equivalent of cyclohexylamine to the solution with stirring.

-

The cyclohexylammonium salt should precipitate out of the solution. If precipitation is slow, cooling the mixture or adding a less polar co-solvent like hexane can be beneficial.

-

Collect the precipitated salt by filtration.

-

Wash the salt with a cold, non-polar solvent (e.g., hexane) to remove any residual impurities.

-

Dry the N-azidoacetyl-L-valine cyclohexylammonium salt under vacuum.

For liberating the free acid from its dicyclohexylammonium (DCHA) salt for use in subsequent reactions, a common procedure involves suspending the salt in a solvent like ethyl acetate and adding an acid such as 10% phosphoric acid until the salt dissolves and two clear phases are formed. The organic phase containing the free acid can then be separated, washed, and dried.[5]

Diagrams and Visualizations

Synthesis Workflow

Caption: Proposed two-step synthesis workflow for N-azidoacetyl-L-valine cyclohexylammonium salt.

Application in Metabolic Labeling and Proteomics

N-azidoacetylated amino acids are primarily used as metabolic labels to study newly synthesized proteins. The azide group allows for the covalent attachment of reporter molecules via "click chemistry".

Caption: General workflow for metabolic labeling of proteins using N-azidoacetyl-L-valine and subsequent detection via click chemistry.

Potential Applications and Signaling Pathways

While specific signaling pathways involving N-azidoacetyl-L-valine have not been documented, its application in metabolic labeling allows for the investigation of various cellular processes. By identifying newly synthesized proteins under different conditions, researchers can gain insights into:

-

Cellular Response to Stimuli: Identifying proteins synthesized in response to drugs, growth factors, or stress can elucidate the signaling pathways involved.

-

Protein Homeostasis: Studying the rates of protein synthesis and degradation in various cellular models.

-

Drug Target Identification: Identifying proteins whose synthesis is altered by a drug candidate can help in understanding its mechanism of action.

The general principle involves the incorporation of the azido-amino acid into the proteome, followed by click chemistry-mediated conjugation to a reporter tag.[6][7][8] This allows for the selective enrichment and identification of newly synthesized proteins, providing a snapshot of the cellular translational landscape.[9][10]

Disclaimer: The experimental protocols provided are proposed methods and should be adapted and optimized by qualified researchers in a laboratory setting. Safety precautions should be taken when handling all chemical reagents.

References

- 2. bachem.com [bachem.com]

- 3. symeres.com [symeres.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - IN [thermofisher.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N3-L-Val-OH (CHA)

For Researchers, Scientists, and Drug Development Professionals

N3-L-Val-OH (CHA), or L-azidovaline cyclohexylammonium salt, is a valuable reagent in modern biochemical research, primarily utilized in "click chemistry" for the introduction of the valine analogue bearing an azide moiety. Its application as a synthetic intermediate for antiviral drugs like Valacyclovir further underscores its importance.[1] However, the presence of the azide functional group necessitates a robust understanding and implementation of stringent safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for N3-L-Val-OH (CHA), drawing from established guidelines for the safe handling of organic azides.

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for N3-L-Val-OH (CHA) is publicly available. The following safety recommendations are therefore based on the known hazards of the organic azide functional group and general principles of laboratory safety. All users must perform a thorough risk assessment before handling this compound.

Physicochemical and Hazard Profile

Table 1: Physicochemical Properties of N3-L-Val-OH (CHA)

| Property | Value | Source |

| Molecular Formula | C11H22N4O2 | [1] |

| Molecular Weight | 242.32 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| CAS Number | 1217462-63-9 | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store in a sealed, protected environment (e.g., under nitrogen), away from moisture and light. | [1] |

Table 2: Hazard Profile based on the Azide Functional Group

| Hazard | Description | Mitigation Measures |

| Explosivity | Organic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[2][3] The stability of organic azides is often evaluated by the carbon-to-nitrogen (C/N) ratio.[2] For N3-L-Val-OH (C5H9N3O2), the C/N ratio of the azido-valine portion is less than 1, suggesting potential instability. | Handle with non-metal spatulas.[3] Avoid grinding or subjecting the material to shock. Use a blast shield.[3] Store away from heat and light.[3] |

| Toxicity | The azide ion is known to be highly toxic, with a toxicity profile similar to that of cyanide.[4][5] Exposure can occur through inhalation, ingestion, or skin absorption.[3] Symptoms can include dizziness, weakness, headache, nausea, and in severe cases, convulsions and respiratory failure.[3] | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] |

| Reactivity | Reacts violently with strong acids to form the highly toxic and explosive hydrazoic acid.[2] Can form shock-sensitive and explosive heavy metal azides upon contact with metals like copper, lead, and brass.[4] Halogenated solvents (e.g., dichloromethane, chloroform) should be avoided as they can form extremely unstable di- and tri-azidomethane.[2][4] | Use non-metal equipment. Avoid contact with incompatible materials. Ensure waste streams are segregated. |

Experimental Protocols and Handling Procedures

A meticulous and cautious approach is paramount when working with N3-L-Val-OH (CHA). The following protocols are based on best practices for handling energetic and toxic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Category | Item | Specification |

| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles. |

| Face Shield | To be worn over safety goggles, especially when handling larger quantities or when there is a significant splash risk.[3] | |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves before use and change them immediately if contaminated. |

| Body Protection | Flame-resistant lab coat | A standard lab coat is required to protect clothing and skin. |

| Apron | A chemical-resistant apron should be worn over the lab coat for additional protection. | |

| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with appropriate cartridges if there is a risk of aerosol or dust generation outside of a fume hood. |

Engineering Controls and Work Environment

-

Fume Hood: All manipulations of N3-L-Val-OH (CHA) should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Blast Shield: A portable blast shield should be placed between the user and the experimental setup as a precaution against unexpected decomposition.[3][6]

-

Work Area: The work area should be kept clean and free of clutter. All equipment should be inspected for defects before use. Avoid the use of metal equipment where possible.[3]

Weighing and Dispensing

-

Use non-metallic spatulas (e.g., ceramic, plastic) for weighing and transferring the solid compound.[3][5]

-

Perform weighing operations in a fume hood or a balance enclosure to prevent the dispersion of dust.

-

Use the smallest amount of the compound necessary for the experiment.[3]

In-Reaction Handling

-

When setting up reactions, ensure that all glassware is free of cracks and scratches.

-

Avoid heating the compound or reaction mixtures containing it unless absolutely necessary and with appropriate shielding and temperature control.

-

Never subject the compound to sudden shock or friction.

Spill and Emergency Procedures

-

Spill: In case of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Place the absorbed material in a sealed container for proper disposal. For larger spills, evacuate the area and contact emergency personnel.

-

Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

-

Waste Disposal

-

All waste containing N3-L-Val-OH (CHA) must be treated as hazardous waste.

-

Collect waste in a dedicated, clearly labeled, and sealed container.[3]

-

Do not mix azide-containing waste with other chemical waste streams, especially acidic or metallic waste.[5]

-

It is a best practice to quench residual organic azides before disposal by converting them to a more stable derivative, such as an amine, if a safe and validated procedure is available.[2]

Visualized Workflows and Pathways

To further aid in the safe handling of N3-L-Val-OH (CHA), the following diagrams illustrate key logical workflows.

Caption: Safe Handling Workflow for N3-L-Val-OH (CHA).

Conclusion

N3-L-Val-OH (CHA) is a powerful tool for chemical synthesis and drug development. However, its inherent risks, primarily due to the azide functional group, demand the utmost respect and caution. By adhering to the comprehensive safety measures outlined in this guide, researchers can mitigate the risks and safely harness the synthetic potential of this valuable compound. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.

References

- 1. N3-L-Val-OH (CHA) (L-azidovaline (CHA)) | ADC Linker | 1217462-63-9 | Invivochem [invivochem.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 5. ucd.ie [ucd.ie]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

The Nexus of Precision: A Technical Guide to Click Chemistry with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Click chemistry has emerged as a paradigm-shifting technology in the life sciences, offering a suite of reactions that are rapid, selective, and high-yielding for the modification of biological molecules. This guide provides an in-depth exploration of the fundamental principles of click chemistry as applied to amino acids, the building blocks of proteins. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the core reactions, experimental methodologies, and practical applications. We will delve into the mechanisms of the most prominent click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Thiol-Ene Reaction—with a specific focus on their integration with natural and unnatural amino acids for applications ranging from peptide cyclization to protein labeling and the synthesis of complex bioconjugates.

Core Principles of Click Chemistry

The concept of "click chemistry," first articulated by K. Barry Sharpless in 2001, describes a class of chemical reactions tailored to be modular, wide in scope, and generate high yields with minimal and inoffensive byproducts.[1][2] These reactions are characterized by their simplicity, the use of readily available starting materials, and benign reaction conditions, often in aqueous solvents.[3] A key feature of many click reactions is their bioorthogonality , a term coined by Carolyn Bertozzi, which means they can proceed in complex biological environments without interfering with native biochemical processes.[4][5][6]

The ideal click reaction exhibits the following characteristics:

-

High Yield: The reaction proceeds to completion or near completion.

-

Stereospecificity: The reaction produces a single, well-defined product isomer.

-

Benign Byproducts: Any byproducts formed are non-toxic and easily removed.

-

Simple Reaction Conditions: The reaction proceeds under mild conditions, often at room temperature and in water or other benign solvents.

-

Readily Available Starting Materials: The reactants are easy to synthesize or are commercially available.

-

Simple Product Isolation: The desired product can be isolated without the need for complex chromatographic purification methods.[2]

For applications involving amino acids and proteins, bioorthogonality is paramount.[7] The reactive functional groups used in click chemistry, such as azides and alkynes, are largely absent in biological systems, ensuring that the reaction is highly specific to the intended molecular targets.[8]

Key Click Reactions with Amino Acids

The modification of peptides and proteins using click chemistry typically involves the incorporation of an amino acid bearing a bioorthogonal handle, such as an azide or an alkyne. This can be achieved through solid-phase peptide synthesis using unnatural amino acids or by post-translational modification of natural amino acid side chains.[9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction.[10] It involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][11] The triazole ring is exceptionally stable and can act as a mimic of the peptide bond, albeit one that is resistant to hydrolytic cleavage.[12][13]

Mechanism: The reaction proceeds through the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate then rearranges and, upon protonation, releases the triazole product and regenerates the copper(I) catalyst.[14]

While highly efficient, a significant drawback of CuAAC for in vivo applications is the cytotoxicity of the copper(I) catalyst.[14] However, it remains a powerful tool for in vitro bioconjugation, peptide cyclization, and the synthesis of peptidomimetics.[13][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the toxicity associated with the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7] This reaction utilizes a cyclooctyne, a highly strained alkyne, which reacts spontaneously with an azide without the need for a catalyst.[16][17] The relief of ring strain provides the thermodynamic driving force for the reaction.

Various cyclooctynes have been developed, each with different kinetics and stability, including dibenzocyclooctyne (DBCO).[17] SPAAC has become a widely used tool for labeling proteins and other biomolecules in living cells and even in whole organisms.[18][19]

Thiol-Ene Reaction

The thiol-ene reaction is another efficient click reaction that involves the radical-mediated addition of a thiol to an alkene.[1] This reaction can be initiated by light or a radical initiator.[20] In the context of amino acids, the thiol side chain of cysteine is a readily available handle for this type of modification.[21][22] The thiol-ene reaction is highly specific for cysteine residues and can be performed under biocompatible conditions, making it a valuable tool for site-specific protein modification.[23]

Quantitative Data on Click Chemistry Reactions

The efficiency of click reactions can be quantified by their second-order rate constants. The following tables summarize representative kinetic data for CuAAC and SPAAC reactions involving amino acid derivatives.

Table 1: Second-Order Rate Constants for CuAAC Reactions

| Alkyne Substrate | Azide Substrate | Catalyst/Ligand | Rate Constant (M⁻¹s⁻¹) | Reference |

| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | > 0.165 | [24] |

| Propargyl-amine | Azidoacetic acid | CuI/TBTA | ~ 0.1 | N/A |

| Dansyl-propargylamide | Azido-functionalized peptide | CuSO₄/Sodium Ascorbate | ~ 0.01 - 0.1 | N/A |

Note: Rate constants for CuAAC can vary significantly depending on the specific substrates, copper source, ligand, and solvent conditions.

Table 2: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide-Containing Amino Acid | Rate Constant (M⁻¹s⁻¹) | Reference |

| Dibenzocyclooctyl-polyethylene glycol (DBCO-PEG) | p-azido-L-phenylalanine (pAzF) | ~0.1 | [25] |

| Dibenzocyclooctyl-polyethylene glycol (DBCO-PEG) | p-azidomethyl-L-phenylalanine (pAMF) | ~0.7 | [25] |

| Bicyclo[6.1.0]nonyne (BCN) | Azido-functionalized peptide | ~0.01 - 0.1 | [12] |

| DIBAC | Azido-functionalized peptide | ~0.3 - 1.0 | N/A |

Note: The reactivity of cyclooctynes in SPAAC reactions is highly dependent on their ring strain and substitution patterns.

Experimental Protocols

General Workflow for Site-Specific Protein Labeling via Click Chemistry

The following diagram illustrates a general workflow for the site-specific labeling of a protein of interest (POI) using click chemistry.

Caption: General workflow for protein labeling using click chemistry.

Detailed Protocol for On-Resin CuAAC Cyclization of a Peptide

This protocol describes the cyclization of a linear peptide containing both an azide and an alkyne functionality while it is still attached to the solid-phase synthesis resin.[3]

Materials:

-

Peptide-on-resin containing azide and alkyne functionalities

-

Copper(I) iodide (CuI)

-

N,N-diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

-

Wash the resin three times with DMF.

-

Prepare a solution of CuI (2 equivalents) and DIPEA (50 equivalents) in DMF.

-

Add the catalyst solution to the resin and shake the reaction vessel at room temperature overnight.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

-

Cleave the cyclic peptide from the resin using a TFA cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.

-

Purify the cyclic peptide by reverse-phase HPLC.

Detailed Protocol for SPAAC Labeling of a Protein in Live Cells

This protocol is adapted for labeling a protein containing a genetically incorporated azide-bearing unnatural amino acid with a DBCO-functionalized fluorescent dye.[18]

Materials:

-

Mammalian cells expressing the protein of interest with an incorporated azido-amino acid (e.g., p-azidophenylalanine).

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-488)

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Culture the cells expressing the azide-modified protein to the desired confluency.

-

Prepare a stock solution of the DBCO-dye in DMSO (e.g., 10 mM).

-

Dilute the DBCO-dye stock solution in pre-warmed cell culture medium to the final desired concentration (typically 10-50 µM).

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the DBCO-dye to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours.

-

Remove the labeling medium and wash the cells three times with PBS to remove excess dye.

-

The cells can now be visualized directly by fluorescence microscopy or harvested for downstream analysis (e.g., SDS-PAGE, Western blot).

-

For biochemical analysis, lyse the cells in lysis buffer, and analyze the protein lysate by SDS-PAGE. The labeled protein can be visualized by in-gel fluorescence scanning.

Detailed Protocol for Thiol-Ene Modification of a Cysteine-Containing Peptide

This protocol describes the modification of a cysteine-containing peptide with an alkene using a photo-initiated thiol-ene reaction.[21]

Materials:

-

Cysteine-containing peptide

-

Alkene-containing molecule

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Aqueous buffer (e.g., 0.15 M NH₄OAc, pH 7.4)

-

Acetonitrile (ACN)

-

UV lamp (e.g., 365 nm)

Procedure:

-

Dissolve the cysteine-containing peptide (1 equivalent) and the alkene (1.1-1.5 equivalents) in the aqueous buffer. A small amount of a co-solvent like ACN may be used to aid solubility.

-

Add the photoinitiator (e.g., 1-5 mol%).

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

-

Irradiate the reaction mixture with a UV lamp at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the modified peptide by reverse-phase HPLC.

Logical Relationships and Pathways

The following diagram illustrates the logical relationship between the different generations of azide-alkyne cycloaddition chemistry.

Caption: Evolution of azide-alkyne cycloaddition reactions.

Applications in Drug Development and Research

The application of click chemistry to amino acids has had a profound impact on drug discovery and chemical biology.[26][27]

-

Peptide Cyclization: Click chemistry provides a robust method for creating cyclic peptides with enhanced stability and conformational rigidity, which can lead to improved biological activity and pharmacokinetic properties.[3][13]

-

Bioconjugation: Peptides and proteins can be readily conjugated to other molecules, such as small molecule drugs, imaging agents, or polymers (e.g., PEGylation), to create novel therapeutics and diagnostic tools.[12]

-

Protein Labeling and Imaging: The bioorthogonality of SPAAC and other click reactions has enabled the specific labeling of proteins in living cells, allowing for the visualization of their localization, trafficking, and interactions.[11][28]

-

Drug Discovery: Click chemistry is used to rapidly synthesize libraries of compounds for high-throughput screening to identify new drug leads.[1] The modular nature of the reaction allows for the efficient assembly of diverse molecular structures.

Conclusion

Click chemistry has fundamentally transformed the way scientists approach the modification and study of amino acids, peptides, and proteins. The CuAAC, SPAAC, and thiol-ene reactions provide a powerful and versatile toolkit for bioconjugation, enabling the creation of complex biomolecular architectures with unprecedented precision and efficiency. As new click reactions with even faster kinetics and greater biocompatibility continue to be developed, their impact on basic research and the development of new therapeutics and diagnostics will undoubtedly continue to grow. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of click chemistry in their own work.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 14. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 17. vectorlabs.com [vectorlabs.com]

- 18. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A cysteine derivative-enabled ultrafast thiol–ene reaction for scalable synthesis of a fully bio-based internal emulsifier for high-toughness waterborne polyurethanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

L-Azidovaline: A Bioorthogonal Probe for Advancing Proteomics and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-azidovaline is a non-canonical amino acid that serves as a powerful tool for chemical biologists and drug discovery scientists. As a bioorthogonal analogue of the natural amino acid L-valine, it can be metabolically incorporated into newly synthesized proteins. The embedded azide functional group acts as a chemical "handle," allowing for the selective tagging and analysis of these proteins through highly specific and efficient "click chemistry" reactions. This guide provides a comprehensive overview of the research applications of L-azidovaline, including detailed experimental protocols, quantitative data for related bioorthogonal reagents, and visualizations of key workflows and concepts. The ability to specifically label and identify proteins in living systems opens up new avenues for understanding complex biological processes and for the development of novel therapeutics.

Introduction to L-Azidovaline and Bioorthogonal Chemistry

L-azidovaline is a synthetic amino acid in which the methyl group of the valine side chain is replaced by an azido group (-N₃). This modification is small enough to be recognized by the cell's translational machinery, specifically the valyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of valine.

The key feature of L-azidovaline is its bioorthogonality. The azide group is abiotic, meaning it is not naturally present in biological systems and does not react with endogenous functional groups.[1][2] This chemical inertness ensures that the azide handle remains available for specific ligation with an exogenously supplied probe. This selective reaction, termed bioorthogonal chemistry, allows for the precise labeling of L-azidovaline-containing proteins in the complex environment of a living cell or organism.[1][3]

The primary bioorthogonal reactions used in conjunction with L-azidovaline are "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] These reactions are highly efficient, specific, and can be performed under physiological conditions.[7][8]

Core Applications in Research

The ability to metabolically label and selectively tag proteins with L-azidovaline has a wide range of applications in biological research and drug development.

Proteome Profiling and Analysis of Newly Synthesized Proteins

A primary application of L-azidovaline is in the temporal profiling of the proteome. By introducing L-azidovaline for a defined period (a "pulse"), researchers can specifically label proteins that are synthesized during that window.[2][3] Subsequent ligation to a reporter tag, such as biotin, allows for the enrichment of these newly synthesized proteins and their identification and quantification by mass spectrometry.[2][3] This technique, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a dynamic view of the proteome and is invaluable for studying cellular responses to various stimuli.[3]

Protein Engineering and Site-Specific Modification

While metabolic labeling results in the global incorporation of L-azidovaline in place of valine, genetic code expansion techniques can be used to incorporate azido-amino acids at specific sites within a protein. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon) and inserts the azido-amino acid at that position.[9][10] This allows for the production of recombinant proteins with a single azide handle at a defined location, which can then be used for site-specific conjugation of drugs, imaging agents, or other molecules.[9]

Drug Discovery and Development

L-azidovaline-based proteome profiling is a powerful tool in drug discovery. It can be used to:

-

Identify drug targets: By comparing the proteomes of cells treated with a drug to untreated cells, researchers can identify proteins whose synthesis is altered, providing clues to the drug's mechanism of action and potential targets.[11][12]

-

Assess drug efficacy and toxicity: Changes in protein synthesis can serve as biomarkers for drug efficacy or off-target effects.[12]

-

Develop novel bioconjugates: Site-specific incorporation of L-azidovaline into therapeutic proteins or antibodies allows for the precise attachment of drug payloads, creating antibody-drug conjugates (ADCs) with improved therapeutic indices.[9][13]

Quantitative Data

The efficiency of metabolic labeling and the kinetics of the subsequent click chemistry reaction are critical parameters for the successful application of L-azidovaline. While specific data for L-azidovaline is not extensively published, data from its close structural analog, L-azidohomoalanine (AHA), and other click chemistry systems provide valuable insights.

Table 1: Reaction Kinetics of Common Bioorthogonal Reactions

| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| CuAAC | Azide + Terminal Alkyne | 10 - 100[14] | High reaction rate, requires copper catalyst which can be toxic to living cells.[14] |

| SPAAC | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | 10⁻² - 1[14] | Copper-free, suitable for in vivo applications, generally slower than CuAAC.[6][14] |

| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | 1 - 10⁶[8][14] | Extremely fast kinetics, copper-free, suitable for in vivo applications.[8][14] |

Table 2: Physicochemical Properties of L-Valine and Related Amino Acids

| Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| L-Valine | C₅H₁₁NO₂ | 117.15[15] | -2.3[15] |

| L-Azidovaline | C₅H₁₀N₄O₂ | 158.16 | N/A |

| L-Alanine | C₃H₇NO₂ | 89.09[16] | -3.0[16] |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19[17] | -1.5[17] |

Experimental Protocols

The following are example protocols for the use of azido-amino acids in metabolic labeling and subsequent analysis. These should be optimized for the specific cell type, experimental goals, and for the use of L-azidovaline.

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Azidovaline

This protocol is adapted from a method for labeling with L-azidohomoalanine (AHA).[3]

-

Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in complete medium and grow to the desired confluency.

-

Starvation (Optional but Recommended): To increase incorporation efficiency, replace the complete medium with a valine-free medium and incubate for 1 hour. This depletes the intracellular pool of L-valine.

-

Labeling: Replace the starvation medium with a valine-free medium supplemented with L-azidovaline. The final concentration of L-azidovaline should be empirically determined, but a starting point of 1-4 mM is recommended.[18] Incubate for a desired period (e.g., 1-24 hours) depending on the experimental question.

-

Cell Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction (CuAAC) for Biotin Tagging

This protocol describes the ligation of a biotin-alkyne probe to the azide-labeled proteins in the cell lysate.

-

Prepare Click Chemistry Reaction Mix: For a typical 50 µL reaction, combine the following reagents in order:

-

Cell lysate containing 50-100 µg of L-azidovaline-labeled protein.

-

Biotin-alkyne probe (final concentration 100 µM).

-

Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (final concentration 100 µM).

-

Copper(II) sulfate (CuSO₄) (final concentration 1 mM).

-

-

Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour.

-

Protein Precipitation: Precipitate the biotin-labeled proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes and then centrifuge to pellet the protein.

-

Washing: Wash the protein pellet with ice-cold methanol to remove excess reagents.

-

Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer for western blotting, or a denaturing buffer for affinity purification).

Protocol 3: Affinity Purification of Biotin-Tagged Proteins

-

Binding: Incubate the resuspended biotinylated protein lysate with streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation.

-

Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for analysis by western blot, or by on-bead digestion with trypsin for mass spectrometry-based proteomic analysis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core concepts and workflows associated with the use of L-azidovaline.

Caption: Workflow for metabolic labeling with L-azidovaline.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Caption: Applications of L-azidovaline in drug discovery.

Considerations and Future Directions

Biocompatibility and Toxicity